molecular formula C19H15FN4O B2850232 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-24-8

6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2850232
CAS No.: 941884-24-8
M. Wt: 334.354
InChI Key: FJBXSVYERQNNGA-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate is further functionalized by reacting with methyl iodide and phenylboronic acid.

    Reaction Conditions: These reactions are often carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium phosphate and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one would be optimized for scale-up. This involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

    Use of Continuous Flow Reactors: To enhance reaction efficiency and safety.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the final product in high purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions

  • Formation of the Pyrazolo[3,4-d]pyridazine Core

      Starting Materials: The synthesis begins with the reaction of hydrazine derivatives with pyridazine-3,6-dione.

      Reaction Conditions: This step is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous conditions.

      Products: Reduction of the pyrazolo[3,4-d]pyridazine core can lead to the formation of dihydro derivatives.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in the presence of a base.

      Products: Substitution reactions can introduce various functional groups at the benzyl or phenyl positions.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate, potassium phosphate.

    Solvents: Ethanol, dimethylformamide, dichloromethane.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Pharmacological Studies: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, its potential as an enzyme inhibitor is due to its ability to fit into the enzyme’s active site, blocking substrate access and thus inhibiting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    6-(3-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Similar structure but with a chlorine atom instead of fluorine.

    6-(3-methylbenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom in 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets.

    Biological Activity: The specific substitution pattern enhances its potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Biological Activity

6-(3-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

The compound has the following characteristics:

  • Molecular Formula : C19H15FN4O
  • Molecular Weight : 334.354 g/mol
  • CAS Number : 941884-24-8

The presence of a fluorobenzyl group enhances its lipophilicity and biological activity, making it a promising candidate for drug development targeting various diseases, including cancer and neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are crucial in cell proliferation and differentiation processes. This inhibition suggests potential applications in treating diseases associated with abnormal cell growth, such as cancer .

Biological Activity Overview

The compound exhibits a range of biological activities:

Activity Description
Antitumor Activity Inhibitory effects on TRKs linked to cancer cell proliferation.
Antitubercular Activity Demonstrated significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM .
Adenosine Receptor Affinity Exhibits affinity towards A1 adenosine receptors, suggesting potential in neurology .

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of this compound:

  • Antitubercular Activity :
    • A study synthesized various derivatives and found that certain compounds exhibited IC50 values between 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most active derivative showed an IC90 of 40.32 μM, indicating significant potential for further development as an antitubercular agent .
  • Cytotoxicity Assessment :
    • In vitro evaluations revealed that the most active compounds were non-toxic to human embryonic kidney (HEK-293) cells, emphasizing their safety profile for potential therapeutic use .
  • Molecular Docking Studies :
    • Docking studies indicated that the compound binds effectively to target proteins involved in disease pathways, supporting its role as a lead molecule for drug development .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions under controlled conditions to enhance yields and purity.

Synthetic Route Overview

Step Description
Step 1Reaction of substituted pyrazoles with appropriate reagents to form the core structure.
Step 2Cyclization under heat to promote the formation of the pyrazolo[3,4-d]pyridazinone core.
Step 3Purification and characterization using methods like NMR and X-ray crystallography.

Properties

IUPAC Name

6-[(3-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-8-3-2-4-9-16)18(17)19(25)23(22-13)12-14-6-5-7-15(20)10-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBXSVYERQNNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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